Bis-(p-chlorophenyl)sulfite Bis-(p-chlorophenyl)sulfite
Brand Name: Vulcanchem
CAS No.:
VCID: VC13864761
InChI: InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)16-18(15)17-12-7-3-10(14)4-8-12/h1-8H
SMILES:
Molecular Formula: C12H8Cl2O3S
Molecular Weight: 303.2 g/mol

Bis-(p-chlorophenyl)sulfite

CAS No.:

Cat. No.: VC13864761

Molecular Formula: C12H8Cl2O3S

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

Bis-(p-chlorophenyl)sulfite -

Specification

Molecular Formula C12H8Cl2O3S
Molecular Weight 303.2 g/mol
IUPAC Name bis(4-chlorophenyl) sulfite
Standard InChI InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)16-18(15)17-12-7-3-10(14)4-8-12/h1-8H
Standard InChI Key VMHTVCWRLHHZJO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OS(=O)OC2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Identification and Nomenclature

Bis(4-Chlorophenyl) Sulfoxide

  • CAS Number: 3085-42-5

  • Molecular Formula: C12H8Cl2OS\text{C}_{12}\text{H}_8\text{Cl}_2\text{OS}

  • Molecular Weight: 271.162 g/mol

  • Physical Properties:

    • Density: 1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3

    • Melting Point: 141144C141\text{–}144^\circ \text{C}

    • Boiling Point: 406.2±30.0C406.2 \pm 30.0^\circ \text{C} at 760 mmHg .

Bis(p-Chlorophenyl) Disulfide

  • CAS Number: 1142-19-4

  • Molecular Formula: C12H8Cl2S2\text{C}_{12}\text{H}_8\text{Cl}_2\text{S}_2

  • Molecular Weight: 287.23 g/mol

  • Hazard Profile: Causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

The absence of bis-(p-chlorophenyl)sulfite in these databases suggests it may be a theoretical or rarely synthesized compound. Its potential structure could involve a sulfite ester linkage (O3S-O-\text{O}_3\text{S-O-}) between two p-chlorophenyl groups, but experimental validation is lacking.

Synthesis Pathways for Analogous Compounds

While direct methods for synthesizing bis-(p-chlorophenyl)sulfite are undocumented, established routes for related sulfides and sulfoxides provide insight into plausible approaches:

Levinstein Process for Sulfides

Bis(2-chloroethyl)sulfide (mustard gas) is synthesized via the reaction of disulfur dichloride (S2Cl2\text{S}_2\text{Cl}_2) with ethylene:

S2Cl2+2C2H4(ClC2H4)2S+18S8\text{S}_2\text{Cl}_2 + 2 \, \text{C}_2\text{H}_4 \rightarrow (\text{ClC}_2\text{H}_4)_2\text{S} + \frac{1}{8} \text{S}_8

This method highlights the use of chlorinating agents to introduce sulfur-containing functional groups .

Sulfoxide Formation

Bis(4-chlorophenyl) sulfoxide is likely synthesized through oxidation of the corresponding sulfide. For example, thiodiglycol ((HOC2H4)2S(\text{HOC}_2\text{H}_4)_2\text{S}) reacts with phosphorus trichloride (PCl3\text{PCl}_3) to form sulfoxides :

3(HOC2H4)2S+2PCl33(ClC2H4)2S+2P(OH)33 \, (\text{HOC}_2\text{H}_4)_2\text{S} + 2 \, \text{PCl}_3 \rightarrow 3 \, (\text{ClC}_2\text{H}_4)_2\text{S} + 2 \, \text{P(OH)}_3

Analogous oxidation of a bis-(p-chlorophenyl)sulfide precursor with hydrogen peroxide or ozone could yield the sulfite derivative.

Physicochemical Properties

Extrapolating from structurally similar compounds, bis-(p-chlorophenyl)sulfite may exhibit the following properties:

Thermal Stability

  • Melting Point: Estimated 120150C120\text{–}150^\circ \text{C} based on sulfoxide analogs .

  • Boiling Point: Likely exceeds 400C400^\circ \text{C} due to high molecular weight and aromatic stabilization.

Solubility and Reactivity

  • Solubility: Poor water solubility, with potential miscibility in organic solvents like dichloromethane or toluene.

  • Hydrolysis: Sulfite esters typically hydrolyze in aqueous acidic or basic conditions to form sulfonic acids or alcohols. For example:

(ClC6H4O)2SO3+H2O2ClC6H4OH+H2SO3(\text{ClC}_6\text{H}_4\text{O})_2\text{SO}_3 + \text{H}_2\text{O} \rightarrow 2 \, \text{ClC}_6\text{H}_4\text{OH} + \text{H}_2\text{SO}_3

Applications and Industrial Relevance

While bis-(p-chlorophenyl)sulfite itself has no documented uses, related compounds have niche applications:

Bis(4-Chlorophenyl) Sulfoxide

  • Intermediate: Used in agrochemical synthesis, particularly pesticides targeting chlorinated aromatic systems .

  • Thermal Stability: Suits high-temperature reactions in polymer chemistry.

Bis(p-Chlorophenyl) Disulfide

  • Lubricant Additive: Acts as an extreme-pressure agent in industrial lubricants .

  • Vulcanization Accelerator: Enhances cross-linking in rubber production.

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